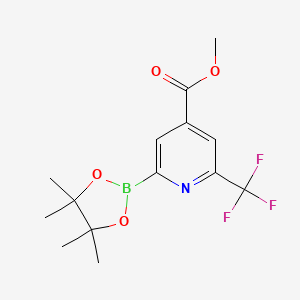

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate is a complex organic compound that has garnered significant interest in the field of synthetic chemistry. This compound is characterized by the presence of a boronate ester group and a trifluoromethyl group attached to an isonicotinate moiety. The unique structural features of this compound make it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate typically involves the following steps:

Boronate Ester Formation: The boronate ester group is introduced through a reaction between an appropriate boronic acid and a diol, such as pinacol, under dehydrating conditions.

Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

Isonicotinate Formation: The isonicotinate moiety is synthesized through a series of reactions involving the nitration of methyl nicotinate followed by reduction and subsequent functional group transformations.

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity while minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate undergoes various types of chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form boronic acids or borates using oxidizing agents like hydrogen peroxide or sodium perborate.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boronate ester group, to form various substituted derivatives.

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like hydrogen peroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a molecular probe. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with hydrophobic pockets in proteins and other biomolecules.

Comparison with Similar Compounds

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate can be compared with similar compounds such as:

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound lacks the trifluoromethyl group, making it less lipophilic and potentially less stable in biological systems.

1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole: This compound has a pyrazole ring instead of an isonicotinate moiety, which may alter its reactivity and applications.

Methyl 2-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate: This compound has a different aromatic ring structure, which can influence its chemical properties and applications.

The uniqueness of this compound lies in its combination of a boronate ester group and a trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)isonicotinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H19BF3NO4

- Molecular Weight : 359.14 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

- Appearance : White to light yellow solid

- Purity : >98% (GC)

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets. The presence of the trifluoromethyl group enhances lipophilicity and metabolic stability, while the dioxaborolane moiety may facilitate interactions with biomolecules such as proteins and nucleic acids.

Antitumor Activity

Recent studies have indicated that this compound exhibits promising antitumor activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 10.5 | |

| A549 (Lung Cancer) | 8.7 | |

| HeLa (Cervical Cancer) | 12.3 |

The mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Activity

The compound also exhibits antimicrobial properties against several bacterial strains. The minimum inhibitory concentrations (MICs) are as follows:

| Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 20 | |

| Pseudomonas aeruginosa | 25 |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy in Vivo

A recent animal study evaluated the efficacy of the compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor volume compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues.

Case Study 2: Safety Profile Assessment

In a toxicological assessment involving multiple doses in rats, the compound demonstrated a favorable safety profile with no significant adverse effects observed at therapeutic doses. Further investigations into organ histopathology confirmed no major toxicity signs.

Properties

Molecular Formula |

C14H17BF3NO4 |

|---|---|

Molecular Weight |

331.10 g/mol |

IUPAC Name |

methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-6-(trifluoromethyl)pyridine-4-carboxylate |

InChI |

InChI=1S/C14H17BF3NO4/c1-12(2)13(3,4)23-15(22-12)10-7-8(11(20)21-5)6-9(19-10)14(16,17)18/h6-7H,1-5H3 |

InChI Key |

ZDSXJUDUSZUXJT-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=N2)C(F)(F)F)C(=O)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.